N-Lauroyl-L-lysine

Description

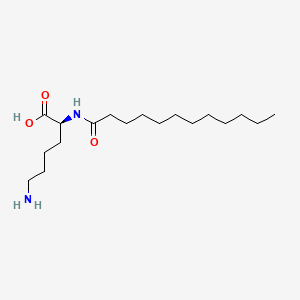

N-Lauroyl-L-lysine (CAS: 52315-75-0) is a synthetic amino acid derivative formed by the acylation of L-lysine with lauric acid. Its molecular formula is C₁₈H₃₆N₂O₃, with a molecular weight of 328.49 g/mol . Structurally, it consists of a lysine backbone modified with a 12-carbon lauroyl chain at the ε-amino group, rendering it amphiphilic .

Propriétés

Numéro CAS |

59409-41-5 |

|---|---|

Formule moléculaire |

C18H36N2O3 |

Poids moléculaire |

328.5 g/mol |

Nom IUPAC |

6-amino-2-(dodecanoylamino)hexanoic acid |

InChI |

InChI=1S/C18H36N2O3/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23) |

Clé InChI |

PDQICKRFOKDJCH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

Autres numéros CAS |

59409-41-5 |

Séquence |

K |

Origine du produit |

United States |

Méthodes De Préparation

Step 1: Preparation of Lysine Laurate Intermediate

- Reactants: L-lysine concentrate, lauric acid (or laurate), methanol.

-

- Mix lysine concentrate, laurate, and methanol.

- Heat to reflux temperature (~65°C) and maintain reflux for 5–8 hours.

- Cool the reaction mixture in two stages: first to ~20°C, then to 0°C.

- Separate and dry the lysine laurate salt.

-

- Lysine concentration: 40–65% (preferably 56%).

- Molar ratio laurate to lysine: 1:0.5–2 (preferably 1:1).

- Mass ratio laurate to methanol: 1:8–12.

Separation: Filtration or centrifugation to isolate the intermediate. Methanol is recovered by distillation.

Step 2: Synthesis of Lauroyl Lysine Crude Product

- Reactants: Lysine laurate intermediate, trimethylbenzene.

-

- Mix lysine laurate with trimethylbenzene in a 1:5 mass ratio.

- Heat gradually to 110°C, distill off methanol, then increase temperature to 170–180°C at ~10°C/hour.

- Maintain reflux until water byproduct is removed (using water knockout drum).

- Cool the reaction in two stages: first to 80°C, then to 40°C.

- Add absolute methanol, cool further to 10°C, stir, filter, and dry to obtain crude lauroyl lysine.

-

- Heating rates and temperature control are critical for product quality.

- Methanol and trimethylbenzene are recovered by distillation.

Step 3: Purification of Crude Product

-

- Recrystallize crude product in glacial acetic acid at 120°C.

- Cool in two stages (first to 105°C, then to 15°C), separate solids.

- Decolorize with activated carbon (3% w/w of filter cake) by refluxing in glacial acetic acid.

- Filter and wash with methanol (mass ratio 1:5, stirring for 30 minutes).

- Dry at 80–90°C to obtain high-purity N-Lauroyl-L-lysine.

-

- Yield improved to over 50%.

- Purity exceeds 99%.

Alternative Direct Amidation Method

An alternative method involves direct amidation of lysine or its salts with lauroyl chloride in aqueous or mixed solvent systems, often catalyzed by metal salts like ZnSO4 or CuSO4.

-

- Dissolve ZnSO4 and L-methionine in water, adjust pH to 9.0.

- Cool to 25°C, add lauroyl chloride dropwise over 2 hours.

- Continue reaction for 7 hours at 25°C.

- Isolate white solid, wash with sulfuric acid solution, filter, and dry.

- Product purity reported: ~98.9%.

-

- This method can produce high purity but may involve more complex post-processing and lower yields compared to the intermediate salt method.

Summary Table of Preparation Methods

| Step | Method 1: Lysine Laurate Intermediate | Method 2: Direct Amidation with Lauroyl Chloride |

|---|---|---|

| Starting materials | L-lysine concentrate, laurate, methanol, trimethylbenzene | Lysine or lysine salt, lauroyl chloride, metal salt catalyst |

| Reaction conditions | Reflux at 65°C (step 1), gradual heating to 170–180°C (step 2) | Room temperature (~25°C), pH 9.0, 9-hour reaction |

| Purification | Recrystallization in glacial acetic acid, activated carbon decolorizing, methanol washing | Acid washing, filtration, drying |

| Yield | >50% | Not specified, generally lower |

| Purity | >99% | ~98.9% |

| Advantages | Higher yield, higher purity, scalable, solvent recovery | Simpler setup, fewer solvents |

| Disadvantages | Multi-step, requires solvent recovery and temperature control | More side reactions, complex post-processing |

Research Findings and Notes

- The intermediate lysine laurate salt formation is key to improving yield and purity by avoiding direct amidation side reactions.

- Controlled heating and cooling stages are critical for product crystallinity and purity.

- Use of solvents like trimethylbenzene and methanol facilitates reaction control and product isolation.

- Purification by recrystallization in acetic acid combined with activated carbon decolorization effectively removes impurities.

- Recovery and reuse of solvents (methanol, trimethylbenzene, acetic acid) enhance process sustainability.

- Direct amidation methods with lauroyl chloride and metal salt catalysts can achieve high purity but may have lower yields and more complex purification.

Analyse Des Réactions Chimiques

Types of Reactions: N-Lauroyl-L-lysine can undergo various chemical reactions, including:

Hydrolysis: Breaking down into lauric acid and L-lysine in the presence of water.

Esterification: Formation of esters when reacted with alcohols.

Amidation: Formation of amides when reacted with amines.

Common Reagents and Conditions:

Hydrolysis: Typically performed under acidic or basic conditions.

Esterification: Requires an alcohol and an acid catalyst.

Amidation: Involves the use of amines and often requires a dehydrating agent.

Major Products:

Hydrolysis: Lauric acid and L-lysine.

Esterification: Various esters depending on the alcohol used.

Amidation: Corresponding amides based on the amine used.

Applications De Recherche Scientifique

Chemical Applications

N-Lauroyl-L-lysine serves primarily as a surfactant and emulsifier in chemical formulations. Its ability to reduce surface tension allows for the effective mixing of oil and water phases, which is crucial in creating stable emulsions. This property is particularly beneficial in the formulation of personal care products, paints, and coatings.

Case Study: Surfactant Properties

A study demonstrated the effectiveness of this compound in stabilizing emulsions compared to traditional surfactants. The compound showed superior performance in maintaining emulsion stability over time, making it a valuable ingredient in cosmetic formulations.

Biological Applications

In the biological realm, this compound has been investigated for its biocompatibility and potential use in drug delivery systems . Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability.

Case Study: Drug Delivery Systems

Research has shown that this compound can form nanoparticles that encapsulate various therapeutic agents. These nanoparticles demonstrated improved drug release profiles and enhanced therapeutic efficacy in vitro .

Medical Applications

The compound exhibits notable antimicrobial properties , making it a candidate for use in topical formulations aimed at treating skin infections or as a preservative in cosmetics.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting its potential as an active ingredient in antimicrobial creams .

Industrial Applications

This compound is also utilized in the cosmetics industry due to its skin-conditioning properties . It enhances the texture and feel of products while providing moisturizing benefits.

Table: Summary of Industrial Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Skin creams, lotions | Emolliency, moisture retention |

| Food Industry | Emulsifier in food products | Improved texture and stability |

| Pharmaceuticals | Drug delivery systems | Enhanced solubility of hydrophobic drugs |

Synthesis and Optimization

The synthesis of this compound involves the amidation of lauric acid with lysine using various catalysts under optimized conditions. A recent study utilized Response Surface Methodology (RSM) to optimize the synthesis parameters, achieving a maximum conversion rate of 85.94% under specific conditions (molar ratio, solvent ratio, catalyst concentration) .

Optimization Results Table

| Run | Molar Ratio (Lysine/Lauric Acid) | Solvent Ratio (v/w) | Catalyst Concentration (%) | Conversion (%) |

|---|---|---|---|---|

| 1 | 3 | 3 | 3 | 82.03 |

| 2 | 2 | 3 | 5 | 80.08 |

| 9 | 4 | 3 | 5 | 85.94 |

Mécanisme D'action

N-Lauroyl-L-lysine acts primarily by reducing the surface tension between different substances, facilitating the formation of stable emulsions. At the molecular level, it interacts with interfaces between different phases, such as oil and water, to enhance mixing and stability . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes.

Comparaison Avec Des Composés Similaires

Physical Properties :

- Appearance: White to pale yellow powder with a slight odor .

- Melting Point: 229–231°C .

- Solubility: Insoluble in water and most organic solvents but soluble in strong acids (e.g., HCl) or bases (e.g., NaOH) .

Comparison with Structurally Similar Compounds

N-Acyl-L-Amino Acids

These compounds share a common structure where a fatty acyl chain is linked to an amino acid. Key examples include:

Research Findings :

- Enzymatic synthesis pH varies with acyl chain length and amino acid. For example, Burkholderia sp. LP5_18B synthesizes N-lauroyl-L-phenylalanine optimally at pH 9.0, while porcine pAcy1 prefers pH 7.5 for this compound .

- Chain length inversely affects gelation ability: Shorter chains (e.g., C12) in this compound offer better solvent immobilization than longer chains (e.g., C14) .

Gemini Organogelators

Gemini surfactants feature twin acylated amino acid chains. A notable example is Bis(this compound ethyl ester) oxylamide:

| Property | This compound | Gemini Organogelators |

|---|---|---|

| Structure | Single acyl chain | Twin acyl chains linked by oxalyl amide |

| Gelation Efficiency | Moderate | High (immobilizes ketones, alcohols) |

| Applications | Cosmetics, powders | Advanced drug delivery, optoelectronics |

Key Difference : Gemini variants exhibit superior gelation due to dual hydrophobic domains, enabling stabilization of apolar solvents like 1,2-dichlorobenzene .

Modified Lysine Derivatives

Derivatives with altered amino groups or acyl chains:

Fatty Acid Amides (FAAs)

FAAs like N-Acetyl-Myristoyl-Putrescine (NAMP) and N-Acetyl-Palmitoyl-Putrescine (NAPP) differ in backbone structure but share amphiphilicity:

| Compound | Backbone | Acyl Chain | Biological Role |

|---|---|---|---|

| NLL | Lysine | C12 | Cosmetic/texture enhancer |

| NAMP | Putrescine | C14 | Gut microbiome modulation |

| NAPP | Putrescine | C16 | Anti-inflammatory potential |

Key Insight : While NLL is synthetic, FAAs like NAMP/NAPP are naturally occurring in microbial pathways, highlighting divergent applications .

Research Findings and Data Tables

Table 2: Cosmetic Performance of Surface-Treated Powders

| Treatment | Contact Angle (°) | Friction Coefficient |

|---|---|---|

| Untreated Silica | 90 | 0.45 |

| This compound Coated | 145 | 0.12 |

Source:

Activité Biologique

N-Lauroyl-L-lysine is a synthetic compound derived from the fatty acid lauric acid and the amino acid lysine. Its biological activity has garnered interest due to its potential applications in antimicrobial therapies, cosmetic formulations, and as a surfactant in various industries. This article provides an overview of the biological activity of this compound, including its synthesis, antimicrobial properties, and potential applications.

Synthesis of this compound

This compound is synthesized through an amidation reaction between lauric acid and lysine, typically using a catalyst such as sodium methylate. The optimization of this reaction involves several parameters, including the molar ratio of lysine to lauric acid, solvent ratios, catalyst concentration, temperature, and reaction time. Research indicates that optimal conditions can yield up to 85.94% conversion of lauric acid to N-lauroyl-lysine .

Antimicrobial Properties

Antibacterial Activity

this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that the minimum inhibitory concentration (MIC) for various bacterial strains, including Staphylococcus aureus and Escherichia coli, ranged from 31 to 2000 μM . The compound's effectiveness is attributed to its ability to disrupt bacterial membranes.

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves the interaction between the lauric acid moiety and bacterial cell membranes. This interaction can lead to membrane disruption, resulting in cell lysis and death. The specificity of this action is enhanced by the covalent linkage of lauric acid to the lysine residue, which appears crucial for its antimicrobial efficacy .

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various fatty acid-PLL compounds, including this compound. The results indicated that lauryl-PLL was one of the most effective compounds tested, showing reproducible antibacterial activity across multiple trials. The study utilized agar diffusion methods to assess antibacterial activity and confirmed that lauric acid's linkage to PLL was essential for its observed effects .

Immunotoxicity Evaluation

While primarily studied for its antibacterial properties, research has also explored potential immunotoxicity associated with similar compounds. Investigations into related fatty-acid derivatives have shown varying effects on immune response modulation, indicating that careful evaluation is necessary when considering this compound for therapeutic use .

Applications

This compound has potential applications in several fields:

- Cosmetics : Due to its emulsifying properties and skin compatibility.

- Pharmaceuticals : As a novel antimicrobial agent in topical formulations.

- Food Industry : As a preservative due to its ability to inhibit microbial growth.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Synthesis Method | Amidation reaction with sodium methylate |

| MIC Range | 31 - 2000 μM against various bacteria |

| Target Bacteria | Staphylococcus aureus, Escherichia coli |

| Mechanism | Disruption of bacterial membranes |

| Potential Applications | Cosmetics, Pharmaceuticals, Food Industry |

Q & A

Basic Research Questions

Q. How can N-Lauroyl-L-lysine be quantified in in vitro studies?

- Methodological Answer : Use spectrophotometric assays like the Bradford or Lowry method. For the Bradford assay, prepare a standard curve using bovine serum albumin (BSA) and measure absorbance at 595 nm after dye-binding. Validate with triplicate measurements and include negative controls (e.g., solvent-only samples) to account for background interference . For low-concentration samples, consider the Folin-Ciocalteu reagent (Lowry method), which detects peptide bonds and aromatic residues, but note its sensitivity to detergents and reducing agents .

Q. What analytical techniques are recommended to confirm the identity and purity of synthesized this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify acyl-lysine bond formation and high-performance liquid chromatography (HPLC) with a C18 column for purity assessment. For novel derivatives, include mass spectrometry (MS) for molecular weight confirmation. Reference known spectra from primary literature for comparison, and report retention times, solvent systems, and purity thresholds (>95%) in accordance with journal guidelines .

Q. How should stability studies for this compound under varying pH and temperature conditions be designed?

- Methodological Answer : Prepare aqueous solutions at pH 3–9 (using citrate-phosphate buffers) and incubate at 25°C, 37°C, and 50°C. Sample aliquots at 0, 7, 14, and 30 days, and quantify degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life at standard storage conditions. Include kinetic modeling (e.g., first-order decay) and statistical analysis (ANOVA for inter-group differences) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines (H315, H319, H335) by using nitrile gloves, lab coats, and fume hoods. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Document emergency procedures for inhalation (fresh air exposure) and skin contact (15-minute water rinse) per OSHA standards .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?

- Methodological Answer : Employ enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents to enhance stereoselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity, enzyme loading) using a factorial design. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry, and compare with kinetic resolution models .

Q. What experimental strategies resolve contradictory data on this compound’s bioactivity in cellular assays?

- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., keratinocytes, fibroblasts) to assess cytotoxicity (MTT assay) and anti-inflammatory effects (ELISA for IL-6/TNF-α). Control for batch-to-batch variability by sourcing the compound from ≥3 suppliers and validating purity. Use meta-analysis to reconcile discrepancies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables (e.g., serum concentration in culture media) .

Q. How should in vivo pharmacokinetic studies of this compound be designed to evaluate dermal absorption?

- Methodological Answer : Use Franz diffusion cells with excised human or murine skin to measure permeation rates. Apply formulations (e.g., emulsions, gels) containing radiolabeled or fluorescent-tagged this compound and quantify systemic absorption via liquid scintillation counting or confocal microscopy. Adhere to NIH preclinical guidelines for sample size (n ≥ 6), statistical power (≥80%), and ethical approval .

Q. What mechanistic approaches elucidate this compound’s interactions with lipid bilayers or proteins?

- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding affinity to model membranes (e.g., liposomes) or collagen. For structural insights, use circular dichroism (CD) spectroscopy to detect conformational changes in proteins. Molecular dynamics (MD) simulations can further model acyl chain insertion into lipid bilayers, validated by experimental data from small-angle X-ray scattering (SAXS) .

Guidelines for Data Reporting and Reproducibility

- Experimental Replication : Document synthesis protocols, instrument calibration data, and raw datasets in supplementary materials. For novel compounds, provide NMR/HPLC traces and crystallographic data (if available) .

- Statistical Rigor : Report effect sizes, confidence intervals, and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use open-source tools like R or Python for transparency .

- Literature Synthesis : Critically evaluate prior studies by assessing sample purity, assay relevance, and potential conflicts of interest. Use citation management software to track primary sources and avoid over-reliance on review articles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.